An In-depth Technical Guide to 6-Morpholin-4-yl-pyridine-3-sulfonyl chloride (CAS 337508-68-6)
An In-depth Technical Guide to 6-Morpholin-4-yl-pyridine-3-sulfonyl chloride (CAS 337508-68-6)
This guide provides a comprehensive technical overview of 6-Morpholin-4-yl-pyridine-3-sulfonyl chloride, a key building block in modern medicinal chemistry. Tailored for researchers, scientists, and drug development professionals, this document delves into its synthesis, chemical properties, reactivity, and significant applications, particularly in the development of kinase inhibitors.
Introduction: A Versatile Scaffold in Drug Discovery
6-Morpholin-4-yl-pyridine-3-sulfonyl chloride, with the CAS number 337508-68-6, has emerged as a valuable intermediate in the synthesis of complex heterocyclic molecules destined for pharmaceutical applications.[1] Its structure uniquely combines the reactivity of a sulfonyl chloride with the pharmacologically significant morpholinopyridine scaffold. The morpholine moiety is a privileged structure in medicinal chemistry, often employed to enhance aqueous solubility, improve pharmacokinetic profiles, and engage in crucial hydrogen bonding interactions with biological targets.[2] The sulfonyl chloride group serves as a highly reactive handle for the facile introduction of a sulfonamide linkage, a common pharmacophore in a wide array of therapeutic agents.[3] This combination makes 6-Morpholin-4-yl-pyridine-3-sulfonyl chloride a sought-after precursor for the synthesis of targeted therapies, most notably in the realm of oncology and inflammatory diseases.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective use in multi-step syntheses and for predicting the characteristics of its derivatives.
| Property | Value | Source |
| CAS Number | 337508-68-6 | [4][5] |
| Molecular Formula | C₉H₁₁ClN₂O₃S | [6][7] |
| Molecular Weight | 262.71 g/mol | [7] |
| Appearance | White to off-white solid | [1] |
| Purity | Typically ≥95% | [8] |
| SMILES | C1COCCN1C2=NC=C(C=C2)S(=O)(=O)Cl | [6] |
| InChI | InChI=1S/C9H11ClN2O3S/c10-16(13,14)8-1-2-9(11-7-8)12-3-5-15-6-4-12/h1-2,7H,3-6H2 | [6] |
Synthesis and Reactivity
The synthesis of 6-Morpholin-4-yl-pyridine-3-sulfonyl chloride is a multi-step process that leverages established heterocyclic chemistry transformations. A plausible and efficient synthetic route involves the preparation of the key intermediate, 6-morpholin-4-ylpyridin-3-amine, followed by a Sandmeyer-type diazotization and chlorosulfonylation.[9][10]
Synthetic Pathway Overview
Caption: General reaction of the sulfonyl chloride with amines.
Applications in Drug Development
The 6-morpholinopyridine sulfonamide scaffold, readily accessible from 6-Morpholin-4-yl-pyridine-3-sulfonyl chloride, is a prominent feature in a number of potent and selective kinase inhibitors.
mTOR Inhibitors
The mammalian target of rapamycin (mTOR) is a critical serine/threonine kinase that regulates cell growth, proliferation, and survival. [2][11]Dysregulation of the mTOR signaling pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention. [2][12]Several potent and selective ATP-competitive inhibitors of mTOR feature the 4-morpholinopyrimidine or related heterocyclic cores. [13][14]The morpholine group often forms key hydrogen bonds in the hinge region of the kinase active site, while the sulfonamide linkage can be used to connect to other pharmacophoric elements that occupy adjacent pockets, thereby enhancing potency and selectivity. [13]
Adenosine Kinase Inhibitors
Adenosine kinase (AK) is an enzyme that regulates the intracellular concentration of adenosine, a signaling molecule with important roles in pain and inflammation. [15][16]Inhibition of AK can lead to an increase in local adenosine levels, producing analgesic and anti-inflammatory effects. [15][17]A notable example of a potent and orally active AK inhibitor is ABT-702 (4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine). [15][16][17][18]The synthesis of ABT-702 and its analogs utilizes 6-Morpholin-4-yl-pyridine-3-sulfonyl chloride as a key building block to introduce the 6-morpholinopyridin-3-yl moiety.
Caption: Role of the target compound in a typical drug discovery workflow.
Safety and Handling
As a reactive sulfonyl chloride, 6-Morpholin-4-yl-pyridine-3-sulfonyl chloride requires careful handling to ensure laboratory safety and maintain its chemical integrity. Based on safety data for the closely related pyridine-3-sulfonyl chloride, the following precautions are advised:
-
Corrosivity: The compound is expected to be corrosive and can cause severe skin burns and eye damage. [1][19]* Moisture Sensitivity: It is highly sensitive to moisture and will readily hydrolyze to the corresponding sulfonic acid and hydrochloric acid. [1]Therefore, it should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place. [1]* Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat, must be worn when handling this compound. [1][19]All manipulations should be performed in a well-ventilated fume hood. [1]* Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and water.
Conclusion
6-Morpholin-4-yl-pyridine-3-sulfonyl chloride is a strategically important building block for the synthesis of high-value pharmaceutical compounds. Its well-defined reactivity, coupled with the favorable properties imparted by the morpholinopyridine scaffold, makes it an indispensable tool for medicinal chemists. The successful application of this intermediate in the development of potent and selective kinase inhibitors, such as those targeting mTOR and adenosine kinase, underscores its significance in the ongoing quest for novel therapeutics. A thorough understanding of its synthesis, properties, and handling is crucial for its effective and safe utilization in the research and development of the next generation of medicines.
References
-
Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. PubMed Central. [Link]
-
Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. Egyptian Journal of Chemistry. [Link]
-
6-morpholin-4-yl-pyridine-3-sulfonyl chloride (C9H11ClN2O3S). PubChemLite. [Link]
-
A patent review of mTOR inhibitors for cancer therapy (2011-2020). PubMed. [Link]
-
Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. [Link]
-
Contemporary mTOR inhibitor scaffolds to diseases breakdown: A patent review (2015-2021). PubMed. [Link]
-
Synthesis of Morpholine Containing Sulfonamides: Introduction of Morpholine Moiety on Amine Functional Group. ResearchGate. [Link]
-
A Convenient Method for the Synthesis of 5,6-disubstituted Pyridine-3-sulfonyl chloride from their corresponding Amino compounds. Chemistry & Biology Interface. [Link]
-
Pyridine-3-sulfonyl chloride. PubChem. [Link]
-
The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives on Human Leukemia Cells. PubMed Central. [Link]
-
Sulfonyl-morpholino-pyrimidines: SAR and development of a novel class of selective mTOR kinase inhibitor. PubMed. [Link]
-
Synthesis of an Advanced Intermediate En Route to the Mitomycin Natural Products. PubMed Central. [Link]
- AU2008273891B2 - Morpholino pyrimidine derivatives used in diseases linked to mTOR kinase and/or PI3K.
-
6-Morpholin-4-yl-pyridine-3-sulfonyl chloride, 97%. Labware E-shop. [Link]
-
Discovery of 4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine, an orally active, non-nucleoside adenosine kinase inhibitor. PubMed. [Link]
-
ABT-702 (4-amino-5-(3-bromophenyl)-7-(6-morpholinopyridin-3-yl)pyrido[2, 3-d]pyrimidine), a novel orally effective adenosine kinase inhibitor with analgesic and anti-inflammatory properties: I. In vitro characterization and acute antinociceptive effects in the mouse. PubMed. [Link]
- Process for preparation of nitropyridine derivatives.
-
Discovery of 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as highly potent and selective ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR). PubMed. [Link]
-
ABT-702 (4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin- 3-yl)pyrido[2,3-d]pyrimidine), a Novel Orally Effective Adenosine Kinase Inhibitor With Analgesic and Anti-Inflammatory Properties. II. In Vivo Characterization in the Rat. PubMed. [Link]
-
The Guareschi Pyridine Scaffold as a Valuable Platform for the Identification of Selective PI3K Inhibitors. MDPI. [Link]
-
6-Morpholinopyridine-3-sulfonyl chloride. Sunway Pharm Ltd. [Link]
-
Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. MDPI. [Link]
-
Apilimod. Wikipedia. [Link]
-
6-Amino-4-aryl-7-phenyl-3-(phenylimino)-4,7-dihydro-3H-d[3][20]ithiolo[3,4-b]pyridine-5-carboxamides. National Institutes of Health. [Link]
- Process for producing 2,3-diamino-6-methoxypyridine.
-
3-Aminopyridine. Organic Syntheses. [Link]
-
Synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)Morpholine. ResearchGate. [Link]
-
Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. PubMed Central. [Link]
Sources
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. A patent review of mTOR inhibitors for cancer therapy (2011-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-jun N-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PubChemLite - 6-morpholin-4-yl-pyridine-3-sulfonyl chloride (C9H11ClN2O3S) [pubchemlite.lcsb.uni.lu]
- 7. 6-MORPHOLIN-4-YL-PYRIDINE-3-SULFONYL CHLORIDE | VSNCHEM [vsnchem.com]
- 8. 6-MORPHOLIN-4-YL-PYRIDINE-3-SULFONYL CHLORIDE CAS#: 337508-68-6 [m.chemicalbook.com]
- 9. cbijournal.com [cbijournal.com]
- 10. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Contemporary mTOR inhibitor scaffolds to diseases breakdown: A patent review (2015-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. WO2019178536A1 - Mtor inhibitors and uses thereof - Google Patents [patents.google.com]
- 13. Sulfonyl-morpholino-pyrimidines: SAR and development of a novel class of selective mTOR kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as highly potent and selective ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR): optimization of the 6-aryl substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride - Google Patents [patents.google.com]
- 16. ABT-702 (4-amino-5-(3-bromophenyl)-7-(6-morpholinopyridin-3-yl)pyrido[2, 3-d]pyrimidine), a novel orally effective adenosine kinase inhibitor with analgesic and anti-inflammatory properties: I. In vitro characterization and acute antinociceptive effects in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ABT-702 (4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin- 3-yl)pyrido[2,3-d]pyrimidine), a novel orally effective adenosine kinase inhibitor with analgesic and anti-inflammatory properties. II. In vivo characterization in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ABT-702 (4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin- 3-yl)pyrido[2,3-d]pyrimidine), a novel orally effective adenosine kinase inhibitor with analgesic and anti-inflammatory properties. II. In vivo characterization in the rat. | Sigma-Aldrich [sigmaaldrich.com]
- 19. jubilantingrevia.com [jubilantingrevia.com]
- 20. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]
